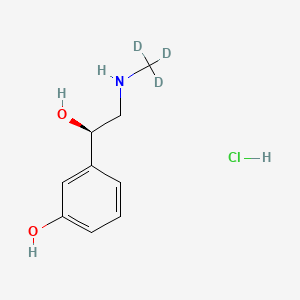

(R)-Phenylephrine-d3 Hydrochloride

Descripción general

Descripción

®-Phenylephrine-d3 Hydrochloride is a deuterated form of ®-Phenylephrine Hydrochloride, a synthetic compound commonly used as a decongestant and vasoconstrictor. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound. This compound is an alpha-1 adrenergic receptor agonist, which means it primarily acts on alpha-1 adrenergic receptors to induce vasoconstriction and increase blood pressure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Phenylephrine-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the phenylephrine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a palladium catalyst under a hydrogen atmosphere .

Industrial Production Methods

Industrial production of ®-Phenylephrine-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. High-performance liquid chromatography (HPLC) is commonly used for the purification and validation of the final product .

Análisis De Reacciones Químicas

Types of Reactions

®-Phenylephrine-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound back to its alcohol form.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-Phenylephrine-d3 Hydrochloride can yield phenylacetaldehyde or phenylacetic acid .

Aplicaciones Científicas De Investigación

Vasopressor Use

(R)-Phenylephrine-d3 Hydrochloride is primarily utilized in clinical settings as a vasopressor to manage hypotension, particularly during surgical procedures and critical care. It is effective in counteracting hypotensive episodes caused by sepsis or anesthesia. Its mechanism involves vasoconstriction, which increases systemic vascular resistance and blood pressure without significantly increasing heart rate, making it preferable in certain clinical scenarios .

Ophthalmic Applications

The compound is also used in ophthalmology for pupil dilation during eye examinations and surgeries. This compound facilitates the visualization of the retina by inducing mydriasis. It is often combined with other agents like tropicamide to enhance efficacy .

Research Tool in Pharmacokinetics

As a labeled compound, this compound serves as a valuable tool in pharmacokinetic studies. Researchers utilize this deuterated form to trace metabolic pathways and quantify drug interactions in biological systems, providing insights into the metabolism of phenylephrine and its derivatives .

Safety Assessments

Toxicological evaluations of this compound have been conducted to assess its safety profile. Studies indicate that high doses can lead to adverse effects such as liver inflammation and potential impacts on prostate health in animal models. However, no significant carcinogenic effects were observed .

| Study Duration | Dose (ppm) | Observed Effects |

|---|---|---|

| 14 days | Up to 2000 | No toxic effects |

| 12 weeks | 5000-20000 | Deaths in male rats; liver inflammation |

| 2 years | Various | No significant neoplasia |

Mutagenicity Testing

This compound has been evaluated for mutagenicity using various strains of Salmonella typhimurium. Results indicated that it was not mutagenic under specific conditions, although some equivocal results were noted in other assays .

Treatment of Orthostatic Hypotension

Emerging evidence suggests that this compound may be beneficial for patients with postural orthostatic tachycardia syndrome (POTS), improving vascular resistance and alleviating symptoms related to orthostatic intolerance . However, more targeted studies are needed to establish its efficacy specifically for POTS.

Combination Therapies

This compound is often used in combination with other medications for enhanced therapeutic effects. For instance, it can be found alongside antihistamines or analgesics in formulations aimed at treating colds or allergies .

Mecanismo De Acción

®-Phenylephrine-d3 Hydrochloride exerts its effects by binding to alpha-1 adrenergic receptors on vascular smooth muscle cells. This binding activates the Gq protein-coupled receptor pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium ions from the sarcoplasmic reticulum, resulting in muscle contraction and vasoconstriction .

Comparación Con Compuestos Similares

Similar Compounds

Phenylephrine Hydrochloride: The non-deuterated form, commonly used as a decongestant.

Ephedrine: Another alpha-adrenergic agonist with similar vasoconstrictive properties.

Pseudoephedrine: A stereoisomer of ephedrine, also used as a decongestant

Uniqueness

®-Phenylephrine-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool for studying the pharmacokinetics and dynamics of phenylephrine .

Actividad Biológica

(R)-Phenylephrine-d3 Hydrochloride is a deuterated form of phenylephrine, primarily recognized for its role as an α1-adrenergic receptor agonist . This compound has garnered attention in both clinical and research settings due to its pharmacological properties and the unique advantages offered by its isotopic labeling. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant studies.

- Chemical Formula : C9H14ClNO2

- Molecular Weight : Approximately 206.68 g/mol

- Deuterium Substitution : The presence of three deuterium atoms enhances detection in metabolic studies due to the distinct mass differences compared to hydrogen.

(R)-Phenylephrine-d3 functions primarily as an α1-adrenergic receptor agonist , leading to:

- Vasoconstriction : Activation of α1 receptors results in smooth muscle contraction in blood vessels, increasing vascular resistance and blood pressure.

- Mydriasis : It causes pupil dilation by contracting the radial muscles of the iris.

- Nasal Decongestion : Acts on nasal mucosa to reduce swelling and congestion .

Pharmacokinetics

The pharmacokinetic profile of (R)-Phenylephrine-d3 is characterized by:

- Absorption : Rapidly absorbed after administration via various routes (oral, intravenous, intranasal).

- Metabolism : Primarily metabolized in the liver through oxidative deamination and conjugation pathways.

- Elimination Half-Life : Approximately 2–3 hours .

- Excretion : About 86% is excreted in urine, with a small percentage remaining unchanged .

1. Efficacy in Nasal Congestion

A placebo-controlled study assessed the efficacy of phenylephrine (including its deuterated form) in treating nasal congestion. Results indicated that phenylephrine did not significantly outperform placebo in alleviating nasal congestion after six hours, while pseudoephedrine showed marked effectiveness . This raises questions about the clinical utility of phenylephrine as a standalone treatment.

2. Accommodative Response Studies

Research on the effects of phenylephrine hydrochloride on ocular accommodation demonstrated that it negatively impacts both the response magnitude and peak velocity of accommodation but does not significantly affect disaccommodation. This suggests that while it is effective for inducing mydriasis, it may compromise visual performance slightly .

Comparative Analysis with Related Compounds

The following table summarizes key comparisons between (R)-Phenylephrine-d3 and structurally similar compounds:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Phenylephrine | Identical structure | Mydriatic, decongestant | Non-deuterated form |

| Methoxamine | Similar backbone | Vasopressor | Different receptor selectivity |

| Midodrine | Structural analog | Prodrug for vasoconstriction | Converted in vivo |

| Oxymetazoline | Similar function | Nasal decongestant | Longer duration of action |

This comparison highlights how (R)-Phenylephrine-d3 maintains similar biological activities while providing enhanced research capabilities due to its isotopic labeling.

Toxicological Studies

Long-term studies on phenylephrine hydrochloride have shown no significant carcinogenic effects in animal models. While some inflammatory responses were noted at higher doses, no substantial organ toxicity was observed. These findings are crucial for understanding safety profiles in clinical applications .

Pharmacodynamics

The binding affinity of (R)-Phenylephrine-d3 to α1-adrenergic receptors has been quantified with pK_i values indicating moderate selectivity across different receptor subtypes (α1D, α1B, α1A), which informs dosing strategies for therapeutic applications .

Propiedades

IUPAC Name |

3-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYSGIYOVXAGKQ-SSUNAKLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC[C@@H](C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217858-50-8 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217858-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.